molecular formula C40H68Cl2O8 B142496 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin CAS No. 138285-65-1

30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin

Cat. No.: B142496
CAS No.: 138285-65-1
M. Wt: 747.9 g/mol
InChI Key: VRWZQXWRFYMNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is a complex organic compound with the molecular formula C40H68Cl2O8 and a molecular weight of 747.869 g/mol . It is a derivative of nigericin, a polyether antibiotic. This compound is characterized by its unique structure, which includes multiple oxygen and chlorine atoms, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves multiple steps, starting from nigericin. The process typically includes chlorination and dehydroxylation reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves its interaction with specific molecular targets, such as bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is facilitated by its polyether structure, which allows it to form complexes with metal ions and disrupt ion gradients across the membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to its parent compound, nigericin.

Properties

CAS No.

138285-65-1

Molecular Formula

C40H68Cl2O8

Molecular Weight

747.9 g/mol

IUPAC Name

2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol

InChI

InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3

InChI Key

VRWZQXWRFYMNIL-UHFFFAOYSA-N

SMILES

CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC

Canonical SMILES

CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC

Synonyms

1,30-DDDN
1,30-didehydroxy-1,30-dichloronigericinol

Origin of Product

United States

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